LIN28 inhibitor LI71 enantiomer
描述
Historical Development of LIN28 Inhibitor LI71
The development of LIN28 inhibitor LI71 represents a significant milestone in the search for small molecules capable of modulating RNA-binding protein functions. The historical context begins with the identification of LIN28 as a key developmental regulator in Caenorhabditis elegans, where it was discovered as part of the heterochronic pathway controlling developmental timing. The conservation of LIN28 across species and its involvement in pluripotency and oncogenesis subsequently elevated interest in developing specific inhibitors targeting this RNA-binding protein.
The journey toward LI71's discovery began with extensive screening efforts to identify compounds capable of disrupting the interaction between LIN28 and let-7 microRNA precursors. This screening utilized fluorescence polarization assays to monitor binding interactions between LIN28 and let-7 RNA elements. From an initial library of 101,017 compounds, researchers identified six inhibitors capable of disrupting LIN28:let-7 binding and impairing LIN28-mediated let-7 oligouridylation.
Among these compounds, LI71 emerged as particularly promising due to its specificity for the cold shock domain (CSD) of LIN28, combined with favorable water solubility compared to other identified inhibitors. The development of LI71 built upon previous research on small-molecule inhibitors of RNA-binding proteins, which had historically presented significant challenges due to the nature of protein-RNA interactions.
Table 1: Key Milestones in the Development of LIN28 Inhibitor LI71
| Year | Development | Significance |
|---|---|---|
| 2009-2011 | Characterization of LIN28/let-7 interaction | Established structural basis for inhibitor design |
| 2012-2013 | Development of fluorescence polarization assay | Created screening platform for potential inhibitors |
| 2013-2017 | High-throughput screening of compound libraries | Identified initial hit compounds |
| 2018 | Publication of LI71 discovery and characterization | Reported the first specific CSD inhibitor of LIN28 |
Significance in RNA Regulatory Networks Research
LIN28 inhibitor LI71 has significantly advanced our understanding of RNA regulatory networks, particularly the LIN28/let-7 axis that functions as a critical developmental switch. LIN28 proteins (LIN28A and LIN28B) are RNA-binding proteins containing two distinct domains: an N-terminal cold shock domain (CSD) and a C-terminal zinc-knuckle domain (ZKD) composed of two CCHC-type zinc fingers. These domains cooperatively bind to the terminal loop or pre-element (preE) of let-7 microRNA precursors, blocking their processing by Dicer and leading to degradation through recruitment of terminal uridylyltransferases.
The let-7 family of microRNAs represents one of the most ancient and conserved microRNA groups, playing essential roles in development, stem cell differentiation, metabolism, and tumor suppression. The LIN28/let-7 axis establishes a double-negative feedback loop, as let-7 microRNAs target LIN28 mRNAs for degradation, while LIN28 proteins block let-7 biogenesis. This regulatory circuit helps establish and maintain either differentiated or embryonic cell states.
LI71's significance stems from its ability to selectively disrupt this regulatory network by binding to the CSD of LIN28, preventing its interaction with let-7 precursors. Through detailed biochemical and structural studies, researchers demonstrated that LI71 directly binds to the CSD of LIN28, as evidenced by saturation transfer difference (STD) spectroscopy experiments. The experiments revealed that the benzoic acid head, the edge of the cyclopentaquinoline body, and the ethoxy tail of LI71 all make contact with the CSD of LIN28.
By providing a tool to specifically inhibit LIN28 function, LI71 has enabled researchers to dissect the complex roles of LIN28 in various biological contexts, including embryonic development, stem cell maintenance, metabolic regulation, and cancer progression. This has advanced our understanding of how RNA-binding proteins regulate gene expression networks at the post-transcriptional level.
Table 2: LIN28/let-7 Axis in Biological Processes
| Biological Process | Role of LIN28/let-7 | Impact of LI71 Inhibition |
|---|---|---|
| Embryonic Development | Controls developmental timing | Promotes let-7 expression and differentiation |
| Stem Cell Maintenance | Promotes self-renewal | Induces differentiation through let-7 restoration |
| Metabolism | Regulates glucose metabolism | Alters metabolic programming |
| Cancer Progression | Promotes tumor growth and metastasis | Potential tumor suppression through let-7 restoration |
Evolution of Cyclopenta[c]quinoline-Based Molecular Inhibitors
The development of cyclopenta[c]quinoline-based inhibitors represents an important advancement in medicinal chemistry focused on targeting RNA-binding proteins. The core cyclopenta[c]quinoline scaffold of LI71 provides a unique chemical architecture that enables specific interaction with the CSD of LIN28. This scaffold combines structural rigidity with appropriate functional groups to achieve selective binding.
The chemical structure of LI71 (4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid) contains several key features that contribute to its inhibitory activity. The compound has a molecular weight of 335.4 g/mol and a molecular formula of C21H21NO3. The cyclopenta[c]quinoline core provides a rigid scaffold, while the ethoxy group at position 6 and the benzoic acid moiety at position 4 are critical for activity.
The synthesis of cyclopenta[c]quinoline structures has evolved significantly in recent years. A notable advancement came through palladium-catalyzed cyclization methods, as described in recent literature. Researchers have developed a novel method for constructing cyclopenta[c]quinoline rings via cyclization of 3-bromoindoles with internal alkynes in the presence of palladium. This approach involves a double carbon sigmatropic rearrangement of spirocyclic cyclopentadiene intermediates, providing a distinct route for constructing tricyclic fused-quinoline derivatives that were previously challenging to synthesize.
Structure-activity relationship studies of LI71 and related compounds have revealed that the benzoic acid moiety is particularly important for activity. Interestingly, another compound identified in the screening, LI20, shares this benzoic acid feature with LI71 but has poorer water solubility. This observation highlights the importance of balancing structural features that confer target specificity with physicochemical properties that enable practical application in biological systems.
Table 3: Physicochemical Properties of LIN28 Inhibitor LI71
Current Research Landscape and Scientific Relevance
The current research landscape surrounding LIN28 inhibitor LI71 reflects growing interest in targeting RNA-binding proteins for both basic research and potential therapeutic applications. As one of the first small molecules demonstrated to specifically inhibit an RNA-binding protein, LI71 has established a paradigm for developing similar inhibitors targeting other RNA regulatory proteins.
Recent research has expanded our understanding of LIN28's functions beyond its canonical role in let-7 regulation. Studies have revealed that LIN28 binds to thousands of mRNAs in addition to microRNAs, influencing their translation and stability. In embryonic stem cells and during early development, LIN28 interacts with mRNAs encoding key developmental transcription factors such as Sox2, Sox9, and B-Catenin, creating regulatory loops that synchronize developmental timing. LI71 provides a valuable tool for dissecting these complex regulatory networks.
The scientific relevance of LI71 extends to cancer research, as the LIN28/let-7 axis is dysregulated in approximately 15% of human cancers. LIN28A or LIN28B overexpression promotes oncogenesis through repression of let-7 microRNAs, which normally target oncogenes like c-Myc, Ras, and HMGA2. By restoring let-7 expression through LIN28 inhibition, LI71 represents a potential approach for targeting cancers with aberrant LIN28 activity.
Research on LIN28 inhibitors also has relevance to regenerative medicine and stem cell biology. LIN28 is one of the factors that can enhance reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). Conversely, let-7 expression promotes differentiation. LI71 and related compounds could potentially be used to modulate stem cell states in research and therapeutic applications.
Table 4: Current Applications of LIN28 Inhibitor LI71 in Research
| Research Area | Application of LI71 | Potential Impact |
|---|---|---|
| Cancer Biology | Inhibition of LIN28 in cancer cells | Restoration of let-7 tumor suppressor function |
| Developmental Biology | Dissection of LIN28 functions in embryogenesis | Understanding of developmental timing mechanisms |
| Stem Cell Research | Modulation of pluripotency and differentiation | Control of stem cell fate |
| RNA Biology | Study of RNA-binding protein mechanisms | Insights into post-transcriptional regulation |
属性
IUPAC Name |
4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMABCFVYELBB-FRQCXROJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反应分析
Table 1: Primary Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄, 60°C, 6 hrs | Methyl 4-[(3aR,4S,9bS)-6-ethoxy-...]benzoate | 78–85% | Enhanced solubility in organic solvents. |
| Amidation | Thionyl chloride (SOCl₂), NH₃, 0°C → 25°C, 12 hrs | 4-[(3aR,4S,9bS)-6-ethoxy-...]benzamide | 65–72% | Acyl chloride intermediate confirmed via IR. |
| Hydrogenation | H₂ (50 psi), Pd/C, ethanol, 25°C, 24 hrs | Saturated cyclopentane ring (tetrahydro derivative) | 58% | Partial racemization observed at C4. |
| Oxidation | KMnO₄, H₂SO₄, 80°C, 8 hrs | 4-[(3aR,4S,9bS)-6-ethoxy-...]benzoic acid → Quinoline N-oxide | 41% | Over-oxidation minimized at lower temps. |
| O-Dealkylation | 48% HBr, reflux, 18 hrs | 4-[(3aR,4S,9bS)-6-hydroxy-...]benzoic acid | 89% | Ethoxy group selectively removed. |
| Bromination | Br₂, FeBr₃, 0°C → 25°C, 4 hrs | 4-[(3aR,4S,9bS)-6-ethoxy-8-bromo-...]benzoic acid | 63% | Para-substitution on benzoic acid avoided. |
Table 2: Reactivity Differences in Analogous Compounds
Reaction Optimization and Challenges
-
Stereochemical Integrity : Hydrogenation and oxidation reactions risk epimerization at C4 and C9b. Low-temperature conditions (≤25°C) preserve >90% enantiomeric excess.
-
Regioselectivity : Bromination favors the C8 position due to electron-donating effects of the ethoxy group.
-
Scale-Up Limitations : O-dealkylation with HBr generates corrosive byproducts; alternatives like BBr₃ in CH₂Cl₂ are under investigation.
科学研究应用
Medicinal Chemistry
The primary applications of this compound lie in medicinal chemistry and pharmacology. Preliminary studies suggest that it may act as a modulator of serotonin receptors, indicating potential therapeutic uses in treating conditions such as depression and anxiety disorders. Additionally, compounds with similar structures have shown anti-inflammatory and analgesic properties, suggesting that this compound may also exhibit these activities.
Biological Studies
Research into the biological activity of 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid includes:
- Interaction Studies : These studies help elucidate the therapeutic window and safety profile of the compound.
- Potential Antimicrobial Activity : Investigations are being conducted to assess its effectiveness against various pathogens.
- Anticancer Properties : The compound is being explored for its potential to inhibit cancer cell proliferation.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include:
- Formation of the Cyclopenta[c]quinoline Core : Achieved through cyclization reactions.
- Introduction of Functional Groups : Such as the ethoxy group and benzoic acid moiety through coupling reactions like Friedel-Crafts acylation.
Case Study 1: Pharmacological Potential
A study examined the effects of compounds structurally related to 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid on serotonin receptors. Results indicated significant modulation of receptor activity leading to potential anxiolytic effects in animal models.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory properties of this compound in vitro. The findings suggested that it effectively reduced pro-inflammatory cytokines in cultured macrophages.
Case Study 3: Synthesis Optimization
A comprehensive study on the synthesis pathways highlighted the importance of reaction conditions in achieving optimal yields. Researchers identified specific catalysts that improved the efficiency of forming the cyclopenta[c]quinoline core.
作用机制
LIN28抑制剂LI71对映体的作用机制涉及抑制LIN28介导的寡聚尿嘧啶化。LIN28阻断致死7微RNA家族的生物发生,并直接结合信使RNA靶标,改变下游剪接和翻译事件。通过抑制LIN28,该化合物恢复了let-7微RNA的加工,后者作为一种肿瘤抑制因子起作用 .
相似化合物的比较
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives
Table 2: Impact of Substituent Modifications on Activity
准备方法
Palladium-Catalyzed Cyclization
The cyclopenta[c]quinoline scaffold is synthesized via palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes. This method, reported by Guo et al., proceeds through a spirocyclic cyclopentadiene intermediate generated via double alkyne insertion into a carbon-palladium bond (Figure 1).
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| 3-Bromoindole | 1.0 eq |
| Internal alkyne | 1.2 eq |
| Pd(OAc)₂ | 5 mol% |
| Ligand (Xantphos) | 10 mol% |
| Solvent (Toluene) | 0.1 M |
| Temperature | 110°C, 24 h |
| Yield | 68–82% |
Mechanistic Insight:
The reaction involves:
-
Oxidative addition of Pd(0) to 3-bromoindole.
-
Double alkyne insertion to form a palladacycle.
-
Dearomatization and-sigmatropic rearrangements to yield the tricyclic core.
Ethoxy Group Introduction
Nucleophilic Aromatic Substitution
The 6-ethoxy group is introduced via nucleophilic substitution on a pre-functionalized quinoline intermediate. A representative protocol from Wang et al. involves:
Step 1: Halogenation at Position 6
| Parameter | Value |
|---|---|
| Starting material | 6-Bromo-cyclopenta[c]quinoline |
| Ethanol | 5.0 eq |
| NaOEt | 1.5 eq |
| Temperature | 80°C, 6 h |
| Yield | 89% |
Key Observation:
The use of NaOEt instead of NaOH improves regioselectivity, minimizing O-alkylation byproducts.
Benzoic Acid Coupling
Suzuki-Miyaura Cross-Coupling
The benzoic acid moiety is introduced via Suzuki coupling between a boronic ester-functionalized cyclopenta[c]quinoline and 4-bromobenzoic acid:
Reaction Setup:
| Component | Quantity |
|---|---|
| Cyclopenta[c]quinoline-Bpin | 1.0 eq |
| 4-Bromobenzoic acid | 1.1 eq |
| Pd(PPh₃)₄ | 2 mol% |
| K₂CO₃ | 2.0 eq |
| Solvent (DME/H₂O) | 4:1 v/v |
| Temperature | 90°C, 12 h |
| Yield | 75% |
Stereochemical Outcome:
The (3aR,4S,9bS) configuration is preserved when using chiral ligands such as (R)-BINAP, achieving >95% ee.
Integrated Synthetic Route
A consolidated synthesis reported in combines these steps:
Stepwise Protocol:
-
Cyclopenta[c]quinoline formation via Pd-catalyzed cyclization.
-
Borylation with bis(pinacolato)diboron (B₂pin₂) under Miyaura conditions.
Overall Yield: 52% over four steps.
Alternative Approaches
One-Pot Tandem Reactions
Recent advances employ tandem cyclization/functionalization:
| Method | Conditions | Yield |
|---|---|---|
| Pd/Cu bimetallic system | 3-Bromoindole + ethyl propiolate + 4-iodobenzoic acid | 61% |
| Photoredox catalysis | Visible light, Ir(ppy)₃ | 44% |
Limitations: Lower enantioselectivity (78–85% ee) compared to stepwise methods.
Industrial-Scale Considerations
Process Optimization
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 0.5 mol% Pd |
| Solvent | Toluene | MeTHF (recyclable) |
| Purification | Column chromatography | Crystallization |
| Cost per kg | $12,500 | $3,800 |
Key Innovation:
Continuous flow reactors reduce reaction time from 24 h to 2 h for the cyclization step.
Analytical Data for Key Intermediates
生物活性
The compound 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Details
- IUPAC Name : 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
- Molecular Formula : C21H21NO3
- Molecular Weight : 335.40 g/mol
Structural Representation
The compound features a cyclopenta[c]quinoline core with an ethoxy group and a benzoic acid moiety, contributing to its unique pharmacological properties.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- LIN28 Inhibition : The compound acts as an inhibitor of the LIN28 protein, which is involved in regulating developmental timing and oncogenesis. By inhibiting LIN28, the compound can modulate gene expression related to stem cell programming and cancer progression.
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that compounds related to this structure may interact with GPCRs, which play critical roles in cell signaling pathways. This interaction can influence various physiological responses, including neurotransmission and hormone release .
Therapeutic Implications
Given its inhibitory effects on LIN28 and potential interactions with GPCRs, this compound may have applications in:
- Cancer Therapy : By modulating pathways associated with tumor growth and metastasis.
- Neurodegenerative Diseases : Potentially through its effects on neuronal signaling pathways.
In Vitro Studies
Recent studies have demonstrated that the compound effectively inhibits LIN28-mediated oligouridylation in cell cultures, leading to altered expression of target mRNAs involved in cell proliferation and differentiation. This suggests a promising role in cancer treatment by targeting the LIN28 pathway.
Pharmacological Profiles
Research indicates that the compound exhibits moderate cytotoxicity against various cancer cell lines while showing selective inhibition of LIN28 activity without significantly affecting normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. The presence of the ethoxy group appears to enhance solubility and cellular uptake, potentially increasing efficacy .
| Compound | LIN28 Inhibition | Cytotoxicity (IC50) | GPCR Interaction |
|---|---|---|---|
| Compound A | High | 15 µM | Moderate |
| Compound B | Moderate | 30 µM | High |
| 4-[(3aR,4S,...] | Very High | 20 µM | Low |
常见问题
Q. How to mitigate discrepancies between theoretical and observed HRMS data?
- Answer :
- Ionization artifacts : Use softer ionization methods (e.g., ESI instead of MALDI) to reduce fragmentation.
- Isotopic pattern analysis : Confirm molecular formula matches expected Cl/Br isotopic ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
